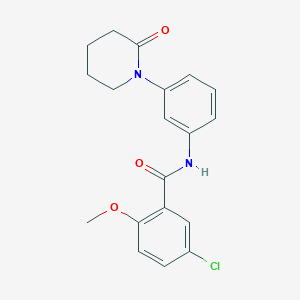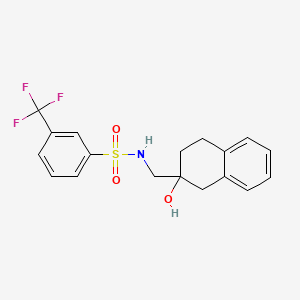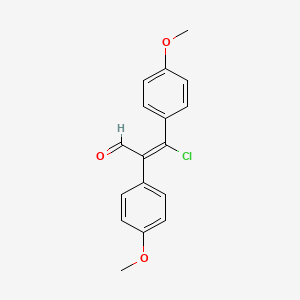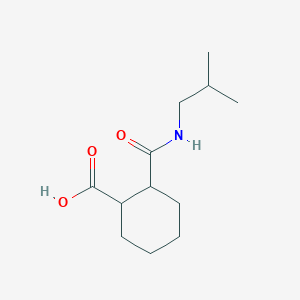
5-chloro-2-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-chloro-2-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide” is a versatile material used in scientific research. It has been reported as a metabolite of the antidiabetic, Glyburide .
Synthesis Analysis
The synthesis of this compound has been reported in various studies. For instance, it has been reported as an intermediate in the synthesis of glyburide . More details about its synthesis can be found in the referenced studies .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 289.76 . More specific properties like boiling point, density, solubility, and others can be found in the referenced source .Aplicaciones Científicas De Investigación
Bioanalytical Method Development
A study by Zalavadia (2016) focused on developing a new bioanalytical method using micro-extraction and liquid chromatography-tandem mass spectrometry to quantify 5-chloro-2-methoxy-N-[2-(4sulfamoylphenyl)ethyl]benzamide in mouse plasma and whole blood. This method was essential due to the lack of existing bioanalytical methods for quantifying this compound in biological matrices (Zalavadia, 2016).
Antimicrobial and Antioxidant Activities
Yang et al. (2015) explored the antimicrobial and antioxidant activities of new benzamide compounds isolated from endophytic Streptomyces. This research highlights the potential of benzamide derivatives, like 5-chloro-2-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide, in developing new antimicrobial and antioxidant agents (Yang et al., 2015).
Fluorescence Enhancement in Analytical Applications
Faridbod et al. (2009) conducted a study on Glibenclamide, a related benzamide, to enhance the fluorescence intensity of erbium (Er), demonstrating its application in monitoring biochemical reactions and as a detector for high-performance liquid chromatography (Faridbod et al., 2009).
Anticancer Evaluation
Salahuddin et al. (2014) evaluated benzamide derivatives for their in vitro anticancer activity, highlighting the potential of these compounds, including this compound, in cancer treatment (Salahuddin et al., 2014).
Synthesis and Characterization in Chemical Research
Calvez et al. (1998) discussed the enantioselective synthesis of piperidines, which are closely related to the structure of the compound , indicating the relevance of such synthetic processes in chemical research (Calvez et al., 1998).
Potential Anti-Psoriasis Agents
Tang et al. (2018) synthesized thalidomide derivatives and evaluated their anti-inflammatory activity, offering insights into the use of benzamide derivatives in treating skin conditions like psoriasis (Tang et al., 2018).
Novel Synthesis for Antitubercular Scaffolds
Nimbalkar et al. (2018) synthesized novel benzamide derivatives for antitubercular activity, showcasing the role of benzamides in developing new treatments for tuberculosis (Nimbalkar et al., 2018).
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-25-17-9-8-13(20)11-16(17)19(24)21-14-5-4-6-15(12-14)22-10-3-2-7-18(22)23/h4-6,8-9,11-12H,2-3,7,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJKPKJKDMFQRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2683913.png)



![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate](/img/structure/B2683919.png)

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-phenoxyacetamide](/img/structure/B2683921.png)


![3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B2683926.png)
![S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2683927.png)


![5-Chloro-6-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2683932.png)